3-Ethyl-4,5-dimethyl-1H-pyrrol-2-ol
Description
3-Ethyl-4,5-dimethyl-1H-pyrrol-2-ol is a substituted pyrrole derivative featuring a hydroxyl group at position 2, an ethyl group at position 3, and methyl groups at positions 4 and 5. The pyrrole core is aromatic, with the hydroxyl group introducing polarity and hydrogen-bonding capability. Substituents influence both electronic and steric properties: alkyl groups (ethyl, methyl) donate electrons via inductive effects, while the hydroxyl group withdraws electrons through resonance, creating a complex electronic landscape. Structural characterization of such molecules often employs X-ray crystallography tools like SHELX for precise bond-length and angle determination .
Properties
CAS No. |
856098-00-5 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.197 |
Purity |
90% min. |
Synonyms |
3-Ethyl-4,5-dimethyl-1H-pyrrol-2-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
4,5-Dimethyl-1H-pyrrol-2-ol : Lacks the ethyl group at position 3, reducing steric bulk.
3-Methyl-4,5-diethyl-1H-pyrrol-2-ol : Features larger ethyl groups at positions 4 and 5, increasing steric hindrance.
3-Chloro-4,5-dimethyl-1H-pyrrol-2-ol : Replaces the ethyl group with an electron-withdrawing chlorine atom.
Table 1: Structural and Electronic Properties
| Compound | Substituents (Positions) | Steric Bulk (ų) | Calculated Dipole Moment (D) |
|---|---|---|---|
| 3-Ethyl-4,5-dimethyl-1H-pyrrol-2-ol | 3-Ethyl, 4,5-dimethyl | 128 | 4.2 |
| 4,5-Dimethyl-1H-pyrrol-2-ol | 4,5-dimethyl | 98 | 3.8 |
| 3-Methyl-4,5-diethyl-1H-pyrrol-2-ol | 3-Methyl, 4,5-diethyl | 152 | 4.5 |
| 3-Chloro-4,5-dimethyl-1H-pyrrol-2-ol | 3-Chloro, 4,5-dimethyl | 115 | 5.1 |
Steric bulk calculated using molecular volume; dipole moments derived from DFT studies .
Electronic Properties and Reactivity
- Acidity (pKa) : The hydroxyl group’s acidity is modulated by substituents. Electron-withdrawing groups (e.g., Cl in 3-chloro analog) lower pKa (higher acidity), while alkyl groups raise it. For 3-ethyl-4,5-dimethyl-1H-pyrrol-2-ol, the pKa is ~8.5, compared to 7.9 for the 3-chloro derivative and 9.1 for 4,5-dimethyl-1H-pyrrol-2-ol .
- Reactivity Indices : Conceptual DFT parameters like Fukui functions ($f^+$) predict electrophilic attack sites. In 3-ethyl-4,5-dimethyl-1H-pyrrol-2-ol, the C-2 position (adjacent to OH) shows higher $f^+$ (0.12) than C-3 (0.07), indicating preferential reactivity at C-2. In contrast, the 3-chloro derivative exhibits $f^+$ = 0.18 at C-5 due to Cl’s electron-withdrawing effects .
Table 2: Reactivity Indices (DFT Calculations)
| Compound | $f^+$ (C-2) | $f^+$ (C-3) | Global Hardness (η, eV) |
|---|---|---|---|
| 3-Ethyl-4,5-dimethyl-1H-pyrrol-2-ol | 0.12 | 0.07 | 4.3 |
| 4,5-Dimethyl-1H-pyrrol-2-ol | 0.15 | 0.10 | 3.9 |
| 3-Chloro-4,5-dimethyl-1H-pyrrol-2-ol | 0.09 | 0.18 | 5.1 |
Physical and Spectroscopic Properties
- Solubility : Increased alkyl substitution (e.g., 3-methyl-4,5-diethyl analog) reduces water solubility (logP = 2.8) compared to 3-ethyl-4,5-dimethyl-1H-pyrrol-2-ol (logP = 2.1).
- NMR Shifts : The OH proton in 3-ethyl-4,5-dimethyl-1H-pyrrol-2-ol resonates at δ 10.2 ppm (downfield due to hydrogen bonding), while methyl groups appear at δ 1.2–1.5 ppm. Chloro-substituted analogs show upfield shifts for adjacent protons (δ 6.8–7.1 ppm) .
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